Dazoxiben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

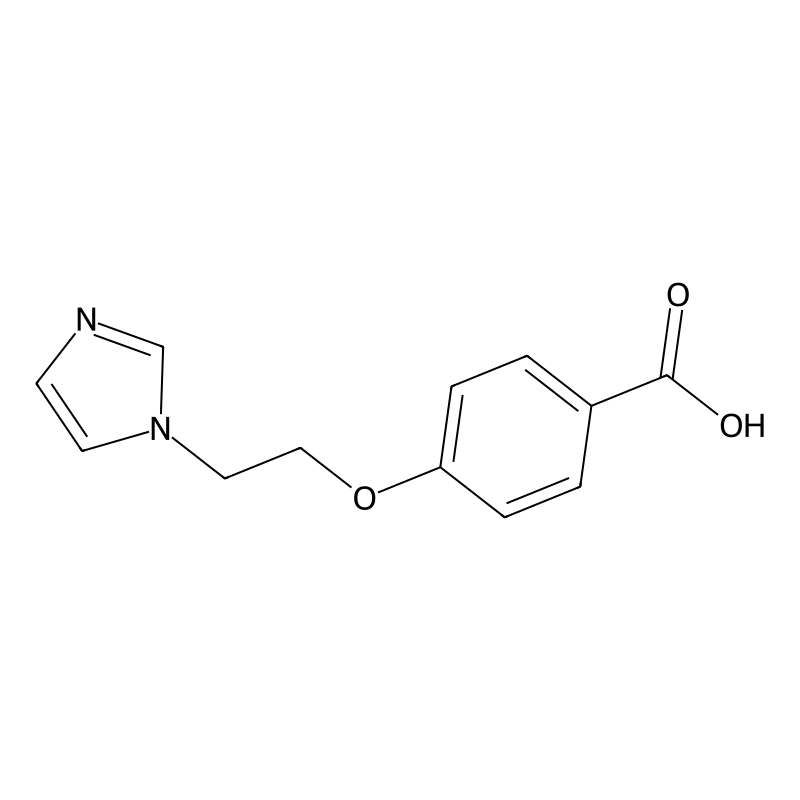

Dazoxiben is a synthetic compound classified as a thromboxane synthase inhibitor, primarily known for its role in inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. The chemical structure of dazoxiben is represented by the formula , and its IUPAC name is 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid . Dazoxiben has been investigated for its therapeutic potential in various cardiovascular conditions, particularly Raynaud's syndrome, where it has shown significant clinical improvement in patients .

- Inhibition of Thromboxane Synthase: Dazoxiben binds to the active site of thromboxane synthase, preventing the conversion of prostaglandin H2 to thromboxane A2.

- Reduction in Platelet Aggregation: By inhibiting thromboxane A2 production, dazoxiben decreases platelet aggregation, which is beneficial in conditions such as thrombosis and cardiovascular diseases.

The biological activity of dazoxiben has been extensively studied, particularly its effects on platelet function. Research indicates that dazoxiben effectively prevents platelet aggregation induced by various stimuli, including collagen and arachidonic acid . Its anti-aggregatory effects are dose-dependent and have been observed both in vitro and ex vivo. Additionally, dazoxiben has demonstrated potential benefits in reducing the symptoms associated with Raynaud's syndrome by improving peripheral blood flow through its vasodilatory effects .

Dazoxiben can be synthesized through several methods, with one notable approach involving the following steps:

- Starting Material: The synthesis begins with the O-chloroethyl ether of p-hydroxybenzamide.

- Displacement Reaction: This compound undergoes a displacement reaction with imidazole to form an intermediate.

- Hydrolysis: Finally, hydrolysis of the amide function yields dazoxiben .

This method highlights the strategic use of organic chemistry techniques to produce this compound efficiently.

Dazoxiben's primary application lies in its role as a therapeutic agent for cardiovascular disorders. Its ability to inhibit thromboxane synthesis makes it a candidate for treating conditions characterized by excessive platelet aggregation and vasoconstriction. Clinical studies have explored its efficacy in managing Raynaud's syndrome and other vascular disorders . Furthermore, due to its mechanism of action, dazoxiben could potentially be used in combination therapies aimed at enhancing the efficacy of other antiplatelet agents like aspirin .

Interaction studies involving dazoxiben have focused on its pharmacological profile and how it interacts with other medications. Research indicates that dazoxiben can potentiate the effects of other antiplatelet drugs, such as aspirin, leading to enhanced inhibition of platelet aggregation . Additionally, studies have shown that while dazoxiben effectively blocks thromboxane synthesis, it does not prevent platelet aggregation induced solely by arachidonic acid under certain conditions . This highlights the necessity for careful consideration when using dazoxiben in conjunction with other medications.

Dazoxiben shares structural and functional similarities with several other compounds that also act as thromboxane synthase inhibitors or have antiplatelet properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Aspirin | Acetylsalicylic Acid | Cyclooxygenase inhibitor | Irreversibly inhibits cyclooxygenase |

| Terutroban | 4-(3-(4-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)phenyl)-thiazol-2-yl)phenyl)-thiazol-2-yl)phenol | Thromboxane receptor antagonist | Directly blocks thromboxane receptors |

| Ozagrel | 5-(4-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Thromboxane synthase inhibitor | Selective for thromboxane synthase |

Dazoxiben stands out due to its specific action on thromboxane synthase rather than acting on receptors or other pathways involved in platelet aggregation. This specificity may confer advantages in therapeutic contexts where targeted inhibition is desired.

Pharmacological Selectivity

Dazoxiben demonstrates highly selective inhibition of thromboxane synthase, the enzyme responsible for converting prostaglandin endoperoxides to thromboxane A2 [1]. The compound exhibits potent inhibitory activity against thromboxane B2 production in clotting human whole blood with an inhibitory concentration fifty value of 0.3 micromolar [5]. This selectivity is further demonstrated by its minimal effect on prostacyclin formation, showing less than ten percent inhibition of prostacyclin formation from bovine coronary artery slices at concentrations up to 100 micromolar [20].

The selective nature of dazoxiben is particularly evident when comparing its effects across different biological systems. In human whole blood, dazoxiben inhibits thromboxane B2 production with an inhibitory concentration fifty of 0.3 micrograms per milliliter, equivalent to approximately 1.3 micromolar [6]. However, the compound requires significantly higher concentrations to achieve similar inhibitory effects in rat kidney glomeruli, with an inhibitory concentration fifty of 1.60 micromolar compared to 0.32 micromolar in rat whole blood [6]. This tissue-specific variation suggests differential accessibility or binding characteristics across various cellular environments.

Table 1: Dazoxiben Inhibitory Concentration Values and Selectivity Profile

| Assay System | IC50 Value | Reference |

|---|---|---|

| Human whole blood (thromboxane B2 production) | 0.3 μg/mL (1.3 μM) | [6] |

| Clotting human whole blood | 0.3 μM | [5] |

| Rat whole blood | 0.32 μM | [6] |

| Rat kidney glomeruli (thromboxane B2) | 1.60 μM | [6] |

| Washed human platelets (thrombin-stimulated) | 0.7 μM | [20] |

| Collagen-induced platelet aggregation | 765 ± 54 μM | [42] |

| Prostacyclin formation (bovine coronary artery) | No inhibition (<10% at 100 μM) | [20] |

The mechanism underlying dazoxiben selectivity involves the specific inhibition of thromboxane-A synthase without affecting cyclooxygenase activity [1]. This selective inhibition results in the redirection of prostaglandin endoperoxide metabolism toward the formation of prostacyclin and other prostaglandins rather than thromboxane A2 [6]. Studies demonstrate that dazoxiben causes parallel enhancement of prostaglandin E2, prostaglandin F2 alpha, and 6-keto-prostaglandin F1 alpha production in human whole blood systems [6].

Comparative studies with other thromboxane synthase inhibitors reveal that dazoxiben maintains its selectivity profile across various experimental conditions. When compared to acetylsalicylic acid, dazoxiben demonstrates weaker effects on platelet reactivity, possibly because endoperoxide formation is not prevented, allowing for alternative metabolic pathways [19]. The compound shows significantly lower inhibitory concentration fifty values for thromboxane B2 production compared to its effects on platelet aggregation, indicating that thromboxane synthesis inhibition does not directly translate to equivalent antiplatelet effects [42].

Metabolic Pathways and Bioavailability

Dazoxiben undergoes extensive hepatic metabolism primarily through glucuronidation pathways [28]. The major metabolite identified in human urine is a glucuronide conjugate, isolated and characterized through mass spectrometry and nuclear magnetic resonance spectroscopy [28]. This Phase II conjugation reaction represents the principal metabolic pathway for dazoxiben elimination in humans.

The compound demonstrates oral bioavailability, as evidenced by its effectiveness following oral administration in clinical studies [2] [3]. Dazoxiben is described as an orally active thromboxane synthase inhibitor, though specific bioavailability percentages have not been definitively established in published literature [3]. The drug has been administered both intravenously and orally in human studies, with pharmacokinetic analyses conducted following single 100 milligram doses [28].

Table 2: Dazoxiben Metabolic Pathways and Pharmacokinetic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Major Metabolite | Glucuronide conjugate | [28] |

| Metabolic Pathway | Glucuronidation (Phase II conjugation) | [28] |

| Bioavailability (human) | Orally active (specific percentage not determined) | [2] [3] |

| Administration Route | Oral and intravenous | [2] [28] |

| Half-life (human) | Not specifically reported | [28] |

| Peak Plasma Time | Variable based on dose | [28] |

| Plasma Protein Binding | Not determined | [1] |

The metabolic profile of dazoxiben indicates efficient hepatic processing through conjugation mechanisms rather than oxidative metabolism [28]. This metabolic pathway suggests limited involvement of cytochrome P450 enzymes in the primary elimination of dazoxiben, which may reduce the potential for drug-drug interactions mediated through cytochrome P450 inhibition or induction [28]. The formation of glucuronide conjugates typically facilitates renal elimination of the metabolized compound.

Studies examining the pharmacokinetics of dazoxiben have utilized high-performance liquid chromatography methods to measure both parent compound and metabolite levels in plasma [28]. These analytical approaches have enabled the characterization of absorption, distribution, and elimination patterns following both intravenous and oral administration routes [28]. The development of sensitive analytical methods has been crucial for understanding the pharmacokinetic behavior of dazoxiben in human subjects.

Drug Interactions and Synergistic Effects

Dazoxiben exhibits significant drug interactions that can either enhance or diminish its therapeutic effects depending on the co-administered compounds [12] [14] [18]. The most notable synergistic interaction occurs with cyclic adenosine monophosphate phosphodiesterase inhibitors, particularly AH-P 719 [12]. This combination produces enhanced antiplatelet effects through complementary mechanisms involving both thromboxane synthesis inhibition and cyclic adenosine monophosphate elevation [12].

The synergistic relationship between dazoxiben and cyclic adenosine monophosphate phosphodiesterase inhibitors results in higher levels of cyclic adenosine monophosphate in arachidonic acid-stimulated platelets compared to either agent alone [12]. This enhanced cyclic adenosine monophosphate elevation correlates with superior inhibition of arachidonic acid-induced platelet behavior, suggesting that cyclic adenosine monophosphate plays a crucial role in determining the antiplatelet effects of thromboxane synthase inhibitors [12].

Table 3: Dazoxiben Drug Interactions and Synergistic Effects

| Interaction Type | Mechanism | Clinical Significance | Reference |

|---|---|---|---|

| Synergistic with cyclic adenosine monophosphate phosphodiesterase inhibitor (AH-P 719) | Combined cyclic adenosine monophosphate elevation and thromboxane inhibition | Enhanced antiplatelet efficacy | [12] |

| Antagonistic with aspirin (thrombolytic effect) | Aspirin blocks prostacyclin-dependent thrombolytic action | Reduced therapeutic benefit | [18] |

| Synergistic with thromboxane receptor antagonist (GR32191) | Dual receptor blockade plus synthesis inhibition | Superior antiplatelet activity | [14] |

| Enhanced prostacyclin production with endothelium | Redirection of prostaglandin endoperoxides to prostacyclin | Improved vascular protection | [16] [34] |

| Reduced effectiveness with aspirin pretreatment | Cyclooxygenase inhibition prevents endoperoxide accumulation | Compromised therapeutic effect | [7] [16] |

Conversely, aspirin demonstrates antagonistic effects on certain dazoxiben actions, particularly its thrombolytic properties [18]. The thrombolytic potency of dazoxiben is significantly reduced when co-administered with aspirin at doses of 50 milligrams per kilogram intravenously [18]. This antagonism occurs because aspirin blocks the prostacyclin-dependent mechanisms that contribute to dazoxiben's thrombolytic effects [18].

The interaction between dazoxiben and thromboxane receptor antagonists represents another important synergistic relationship [14]. When combined with selective thromboxane receptor blocking drugs such as GR32191, dazoxiben produces superior antiplatelet effects compared to either compound used individually [14]. This synergistic effect results from the dual approach of blocking both thromboxane synthesis and receptor activation, providing more comprehensive inhibition of thromboxane-mediated platelet functions [14].

Raynaud's Syndrome: Clinical Efficacy and Symptom Modulation

Dazoxiben has undergone extensive clinical evaluation for the treatment of Raynaud's syndrome, with multiple double-blind, placebo-controlled studies producing varied results. The compound demonstrates consistent thromboxane synthase inhibition while showing mixed clinical efficacy across different patient populations.

Clinical Trial Results and Patient Outcomes

The most significant positive results were reported by Belch and colleagues in 1983, who conducted a double-blind trial involving twenty patients with severe Raynaud's syndrome [1]. Participants received either dazoxiben four hundred milligrams daily or matching placebo capsules for six weeks. The study demonstrated significant clinical improvement in patients receiving dazoxiben, with assessment based on clinical symptoms and hand temperature measurements [1]. Importantly, while hand temperature measurements and hematological parameters remained unchanged, plasma thromboxane B2 levels showed the expected reduction, confirming effective thromboxane synthase inhibition [1].

However, subsequent studies have produced conflicting results. Coffman and colleagues conducted a double-blind, crossover study with twenty-three subjects, evaluating dazoxiben's effects on digital blood flow and clinical symptoms [2]. While the compound effectively inhibited thromboxane production, the impact on clinical symptoms was highly variable [2]. Similarly, Wollersheim and colleagues found that dazoxiben did not improve total fingertip blood flow, fingertip capillary flow, or finger systolic blood pressure in twenty-five subjects with Raynaud's phenomenon [3]. Their study concluded that thromboxane A2 is not of pathogenetic importance in Raynaud's phenomenon and that thromboxane synthesis inhibition provides no therapeutic benefit [3].

A comprehensive controlled double-blind trial comparing dazoxiben with nifedipine involved twenty-two subjects with at least one episode of Raynaud's phenomenon daily [4]. The results showed no significant difference in subjective evaluation among the three treatments, with only twenty-six percent of patients reporting moderate to marked improvement while taking dazoxiben compared to sixty-three percent taking nifedipine [4]. These findings suggest that dazoxiben is not effective in treating Raynaud's phenomenon and that thromboxane does not cause the characteristic vasoconstriction of this disorder [4].

Mechanistic Insights and Vascular Effects

The mechanism of action in Raynaud's syndrome appears complex and not solely dependent on thromboxane inhibition. Belch and colleagues noted that the mechanism of dazoxiben's action does not appear to be mediated through increased prostacyclin production, suggesting alternative pathways for clinical benefit [1]. This finding is significant because it challenges the traditional understanding of thromboxane-prostacyclin balance in vascular regulation.

Studies examining the relationship between platelet behavior and vascular responses have provided additional mechanistic insights. Cowley and colleagues demonstrated that dazoxiben abolished cold-induced forearm vasoconstriction in volunteers who showed platelet aggregation inhibition, but not in those who did not respond to the drug at the platelet level [5]. This correlation between platelet behavior and vascular tone modulation suggests that individual variation in drug responsiveness may explain the inconsistent clinical results observed across studies.

The compound's effects on prostacyclin production vary significantly between studies and patient populations. Research has shown that dazoxiben can increase prostacyclin production by human arteries and veins in vitro, with the effect being substantially reduced by aspirin co-administration [6]. This enhanced prostacyclin synthesis may contribute to the vasodilatory effects observed in responsive patients.

Data Summary: Raynaud's Syndrome Clinical Studies

| Study | Study Type | Patients | Dosage (mg/day) | Duration (weeks) | Clinical Improvement | Thromboxane Inhibition |

|---|---|---|---|---|---|---|

| Belch et al. 1983 | Double-blind, placebo-controlled | 20 | 400 | 6 | Significant clinical improvement | Significant TXB2 reduction |

| Coffman et al. 1984 | Double-blind, crossover | 23 | 400 | 2 | Variable clinical response | Effective TXB2 inhibition |

| Wollersheim et al. 1986 | Double-blind, placebo-controlled | 21 | 400 | 6 | No significant improvement | Marked TXB2 reduction |

| Kahan et al. 1985 | Double-blind, crossover | 25 | 400 | 2 | No improvement in symptoms | TXB2 production inhibited |

| Wollersheim et al. 1984 | Double-blind, crossover | 22 | 400 | 6 | Not effective | Effective TXB2 inhibition |

Thrombosis and Vasospasm: Preclinical and Early Clinical Insights

Dazoxiben has demonstrated significant antithrombotic activity in multiple preclinical models, with particularly promising results in experimental thrombosis and vasospasm conditions. The compound's ability to selectively inhibit thromboxane synthase while potentially enhancing prostacyclin production has made it an attractive candidate for thrombosis prevention research.

Experimental Thrombosis Models

In sheep vascular graft thrombosis models, dazoxiben significantly reduced the thrombogenicity of modified human umbilical vein grafts inserted in the carotid artery position [7]. The effect was evident in improved graft patency, reduced thrombus weight, and decreased platelet accumulation at the distal anastomosis, paralleling decreased thromboxane production in both anastomoses and the midgraft region [7]. These findings suggest that thromboxane synthesis inhibition may be particularly valuable for improving the performance of small diameter vascular prostheses, with the data indicating a low risk for hemorrhagic complications [7].

Canine coronary artery thrombosis studies have provided detailed insights into dazoxiben's antithrombotic mechanisms. Schumacher and Lucchesi demonstrated that dazoxiben at four milligrams per kilogram prolonged the time required for occlusive thrombi to form at sites of electrical injury to the left circumflex coronary artery by three-fold [8]. The compound also decreased venous thromboxane B2 concentrations by forty-five percent within thirty minutes and interrupted the progressive decline in flow observed during thrombogenesis with rapid and spontaneous reactive hyperemic responses [8].

However, not all preclinical studies have shown consistent efficacy. In baboon arterial graft thrombosis models, doses ranging from twenty to one hundred milligrams per kilogram daily did not normalize shortened platelet survival time or increased platelet destruction associated with chronic thrombogenic arteriovenous cannulae [9]. Despite significant inhibition of the platelets' capacity to form hemostatic plugs, dazoxiben alone proved ineffective in preventing prosthesis-related arterial thrombosis at the doses studied [9].

Vasospasm and Coronary Circulation Effects

Dazoxiben has shown remarkable efficacy in experimental models of coronary vasospasm. In canine models of cyclic flow reductions, which are characterized by progressive declines in coronary blood flow interrupted by sudden spontaneous restorations, dazoxiben at 2.5 milligrams per kilogram intravenously abolished cyclic flow reductions completely in eighteen of twenty-eight dogs [10]. The compound significantly reduced the frequency of flow variations and improved the lowest levels of coronary blood flow from 8.6 percent to 48.8 percent of control values [10].

The mechanism of vasospasm prevention appears to involve both direct thromboxane inhibition and enhanced prostacyclin production. Studies have demonstrated that dazoxiben-treated animals showed marked reductions in thromboxane B2 levels measured distal to coronary stenoses, with levels returning to pre-constriction control values [10]. Simultaneously, the compound enhanced prostacyclin production, creating a more favorable prostanoid balance for vascular health.

Thrombolytic Properties

Research has revealed that dazoxiben possesses not only antithrombotic but also thrombolytic properties in vivo. Using extracorporeal circulation models with collagen strip superfusion, dazoxiben demonstrated thrombolytic potency with an ED50 of 3.8 milligrams per kilogram intravenously [11]. This thrombolytic activity was antagonized by aspirin at fifty milligrams per kilogram, and the compound stimulated prostacyclin generation in isolated rat aortic slices when incubated with platelet-rich plasma [11].

Data Summary: Thrombosis and Vasospasm Preclinical Studies

| Study | Model | Dosage | Primary Outcome | TXB2 Reduction | Mechanistic Insights |

|---|---|---|---|---|---|

| Randall et al. 1985 | Sheep vascular graft thrombosis | 20-100 mg/kg daily | Reduced thrombogenicity | Decreased TXA2 production | Effective on small diameter prostheses |

| Schumacher & Lucchesi 1983 | Canine coronary artery thrombosis | 4 mg/kg IV | 3-fold prolonged thrombus formation | 45% reduction in 30 minutes | Modified platelet reactivity |

| Hanson & Harker 1983 | Baboon arterial graft thrombosis | 50 mg/kg daily | No effect on platelet survival | No normalization of platelet function | Ineffective despite bleeding time prolongation |

| Ashton et al. 1985 | Rabbit acute thrombosis | 10 mg/kg IV | Reduced platelet accumulation | Significant TXB2 inhibition | Low hemorrhagic risk |

| Folts et al. 1984 | Canine cyclic flow reductions | 2.5 mg/kg IV | Abolished cyclic flow reductions | Returned to control levels | Blocked thromboxane-mediated vasoconstriction |

Exploratory Applications in Inflammatory and Cardiovascular Disorders

Dazoxiben's therapeutic potential extends beyond traditional vascular applications to include inflammatory conditions and cardiovascular disorders where thromboxane-mediated pathways may contribute to pathogenesis. Research in this area has explored the compound's effects in sepsis, adult respiratory distress syndrome, and various inflammatory vascular conditions.

Sepsis and Adult Respiratory Distress Syndrome

Clinical evaluation of dazoxiben in sepsis and adult respiratory distress syndrome has provided important insights into the role of thromboxane in these critical conditions. A randomized prospective study involving ten patients with clinical sepsis and early adult respiratory distress syndrome evaluated dazoxiben's efficacy in ameliorating sepsis effects [12]. Five subjects received dazoxiben one hundred milligrams intravenously every four hours for a maximum of seventy-two hours, while five received placebo.

The study demonstrated that dazoxiben effectively reduced plasma immunoreactive thromboxane B2 levels from 752 ± 261 picograms per milliliter to 333 ± 137 picograms per milliliter within one hour [12]. Plasma thromboxane B2 levels remained significantly decreased with subsequent doses, reaching 201 ± 67 picograms per milliliter after sixty hours of treatment [12]. However, despite this biochemical efficacy, dazoxiben did not induce significant changes in pulmonary or systemic vascular resistance, intrapulmonary shunting, clotting studies, or extravascular lung water [12].

Additional studies in adult respiratory distress syndrome have confirmed these findings. Leeman and colleagues investigated the hemodynamic and gasometric effects of dazoxiben in seven patients with established adult respiratory distress syndrome [13]. A single intravenous bolus of 1.5 milligrams per kilogram resulted in no change in pulmonary hemodynamics, only a moderate increase in arterial oxygen pressure, and a slight decrease in venous admixture [13]. These results suggest that thromboxane A2 is not a major mediator of pulmonary hypertension in established human adult respiratory distress syndrome.

Experimental Inflammatory Models

Preclinical studies have provided more encouraging results regarding dazoxiben's anti-inflammatory potential. In isolated perfused rabbit lung models, dazoxiben effectively prevented lipopolysaccharide-primed pulmonary injury [14]. The compound, along with specific thromboxane receptor antagonists, inhibited lipopolysaccharide-primed pulmonary hypertension and edema following platelet-activating factor stimulation [14]. These findings suggest that thromboxane plays a significant role in the synergistic lung injury produced by bacterial endotoxin and platelet-activating factor.

The anti-inflammatory effects appear to involve complex interactions between thromboxane inhibition and prostacyclin enhancement. Studies have shown that dazoxiben treatment can prevent the exaggerated inflammatory response seen in lipopolysaccharide-primed preparations, with the protective effect being mediated through both cyclooxygenase-dependent and independent pathways [14].

Cardiovascular Protective Effects

Research into dazoxiben's cardiovascular protective effects has revealed potential applications in conditions characterized by abnormal vasoconstriction. In healthy volunteers, dazoxiben abolished both arterial and venous vasoconstriction in the forearm in response to cold stimulation [6]. This effect was negated by aspirin co-administration but was not observed with aspirin alone, suggesting that the mechanism involves more than simple thromboxane inhibition.

The compound's ability to enhance prostacyclin production by human vascular tissue has been confirmed in vitro, with marked increases in prostacyclin synthesis observed in both arterial and venous preparations [6]. This enhanced prostacyclin production may contribute to the compound's vascular protective effects and represents a significant advantage over simple thromboxane inhibition alone.

Angina Pectoris and Coronary Syndromes

Exploratory research has investigated dazoxiben's potential in coronary syndromes where thromboxane-mediated platelet activation may contribute to pathogenesis. Studies have shown that dazoxiben increases prostacyclin production by leukocytes in angina patients and healthy volunteers, potentially creating a more favorable antithrombotic environment [15]. This enhanced prostacyclin production may provide cardioprotective effects beyond simple thromboxane inhibition.

However, clinical studies in established coronary disease have shown limited benefit. Research examining dazoxiben's effects on transcardiac thromboxane levels in patients with coronary artery disease found that while the compound significantly reduced plasma thromboxane levels, it had minimal impact on clinical outcomes [16]. These findings suggest that thromboxane inhibition alone may be insufficient to provide significant clinical benefit in established coronary disease.

Data Summary: Inflammatory and Cardiovascular Disorders Research

| Study | Condition | Study Design | Participants/Models | Primary Findings | Clinical Significance |

|---|---|---|---|---|---|

| Reines et al. 1985 | Sepsis and ARDS | Randomized controlled trial | 10 patients with sepsis/ARDS | Safe, reduced TXB2, no hemodynamic benefit | Does not alter sepsis sequelae |

| Leeman et al. 1985 | Adult Respiratory Distress Syndrome | Single-dose intervention | 7 patients with ARDS | No decrease in pulmonary hypertension | TXA2 not major mediator in human ARDS |

| Salzer et al. 1990 | Experimental endotoxemia | Isolated lung model | Rabbit lung preparations | Inhibited endotoxin-primed injury | Protective against inflammatory injury |

| Cowley et al. 1983 | Cold-induced vasoconstriction | Forearm blood flow study | Healthy volunteers | Abolished cold-induced vasoconstriction | Vascular protective effects |

| Parry et al. 1982 | Angina pectoris | Leukocyte prostacyclin study | Angina patients and controls | Increased prostacyclin production | Enhanced antiplatelet environment |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

78218-09-4